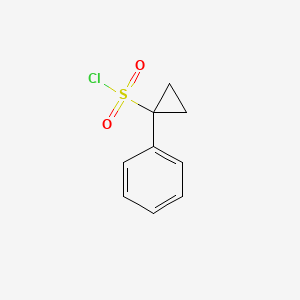

1-Phenylcyclopropane-1-sulfonyl chloride

Description

The exact mass of the compound 1-Phenylcyclopropane-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylcyclopropane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclopropane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYCQAQCTDHPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359655-41-6 | |

| Record name | 1-phenylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclopropane-1-sulfonyl chloride: A Keystone Building Block for Next-Generation Therapeutics

CAS Number: 1359655-41-6[1][2]

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Structurally Unique Electrophile

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. 1-Phenylcyclopropane-1-sulfonyl chloride has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation. Its unique three-dimensional structure, combining the rigidity of a cyclopropane ring with the electrophilic reactivity of a sulfonyl chloride, offers a compelling tool for researchers and scientists. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and application, with a particular focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs).

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability, modulate potency, and improve permeability.[3][4][5] The strained three-membered ring introduces conformational rigidity and possesses unique electronic properties, including enhanced π-character in its C-C bonds.[4] When appended to a sulfonyl chloride, this moiety provides a reactive handle for conjugation while presenting a distinct steric and electronic profile, influencing the binding kinetics and overall efficacy of the parent molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 1-Phenylcyclopropane-1-sulfonyl chloride is paramount for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1359655-41-6 | [1][2] |

| Molecular Formula | C₉H₉ClO₂S | [1][2] |

| Molecular Weight | 216.68 g/mol | [1][2] |

| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | General knowledge |

| Purity | ≥97% (Commercially available) | [1][2] |

| Storage | Room temperature, under inert atmosphere, protected from moisture | [2] |

Note: Due to the limited availability of publicly accessible experimental data, some properties are predicted based on analogous structures.

Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride: A Proposed Pathway

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 1-Phenylcyclopropane-1-sulfonyl chloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile

This step involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a phase-transfer catalyst.[6][7]

-

To a stirred solution of 2-phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium bromide (0.1 eq) in a suitable organic solvent (e.g., dichloromethane), add a 50% aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath and add 1,2-dibromoethane (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclopropane-1-carbonitrile.[8]

Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid

The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.[6]

-

Reflux a mixture of 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in concentrated hydrochloric acid for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 1-phenylcyclopropane-1-carboxylic acid, which can be further purified by recrystallization.

Step 3: Conversion to 1-Phenylcyclopropan-1-amine

A Curtius rearrangement of the carboxylic acid provides a reliable method for the synthesis of the corresponding amine.

-

Convert 1-phenylcyclopropane-1-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.

-

Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.

-

Hydrolyze the isocyanate with aqueous acid to yield 1-phenylcyclopropan-1-amine.

Step 4: Diazotization and Conversion to 1-Phenylcyclopropane-1-thiol

The primary amine is converted to a diazonium salt, which is then displaced by a sulfur nucleophile.[9][10]

-

Dissolve 1-phenylcyclopropan-1-amine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.[9][10]

-

In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrogen sulfide (NaSH) or potassium ethyl xanthate.

-

Slowly add the cold diazonium salt solution to the sulfur nucleophile solution.

-

If using potassium ethyl xanthate, the resulting xanthate ester is then hydrolyzed under basic conditions to yield the thiol.

-

Acidify the reaction mixture and extract the product, 1-phenylcyclopropane-1-thiol, with an organic solvent.

Step 5: Oxidative Chlorination to 1-Phenylcyclopropane-1-sulfonyl chloride

The final step involves the oxidation of the thiol to the target sulfonyl chloride.

-

Dissolve 1-phenylcyclopropane-1-thiol in a suitable solvent system, such as acetonitrile and water.

-

Cool the solution in an ice bath and add an oxidizing/chlorinating agent, such as chlorine gas or trichloroisocyanuric acid, portion-wise, maintaining a low temperature.

-

Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

-

Upon completion, work up the reaction by removing any solid byproducts via filtration and extracting the aqueous phase with an organic solvent.

-

Wash the organic layer, dry it, and concentrate under reduced pressure to yield 1-phenylcyclopropane-1-sulfonyl chloride.

Reactivity and Mechanistic Considerations

The reactivity of 1-phenylcyclopropane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Key Reactions

Caption: Key nucleophilic substitution reactions of 1-Phenylcyclopropane-1-sulfonyl chloride.

The primary utility of this reagent in drug development lies in its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Similarly, reaction with alcohols or phenols yields sulfonate esters.

Application in Proteolysis Targeting Chimeras (PROTACs)

The designation of 1-phenylcyclopropane-1-sulfonyl chloride as a "Protein Degrader Building Block" points directly to its application in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (PROTAC-target protein-E3 ligase).[11][12][13] The 1-phenylcyclopropane-1-sulfonyl moiety can be incorporated into the linker structure, offering several potential advantages:

-

Rigidity and Conformational Constraint: The cyclopropane ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing the stability of the ternary complex.[11][14]

-

Modulation of Physicochemical Properties: The phenylcyclopropyl group can influence the solubility, lipophilicity, and metabolic stability of the PROTAC. The cyclopropyl group itself is known to be relatively resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the drug.[3]

-

Unique Steric and Electronic Profile: The three-dimensional arrangement of the phenyl and cyclopropyl groups provides a unique steric footprint that can influence interactions within the binding pockets of the target protein and the E3 ligase. This can contribute to improved binding affinity and selectivity.[2][15]

The sulfonyl chloride functionality serves as a convenient reactive handle for attaching this linker component to either the target protein ligand or the E3 ligase ligand, typically through the formation of a robust sulfonamide bond with an amine group on one of the ligands.

Safety and Handling

As a reactive sulfonyl chloride, 1-phenylcyclopropane-1-sulfonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

1-Phenylcyclopropane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural and electronic properties, stemming from the combination of a phenylcyclopropyl motif and a reactive sulfonyl chloride, make it an attractive component for the design of next-generation therapeutics such as PROTACs. The proposed synthetic pathway, based on established chemical transformations, provides a framework for its preparation in a laboratory setting. As the field of targeted protein degradation continues to expand, the demand for innovative and structurally diverse building blocks like 1-phenylcyclopropane-1-sulfonyl chloride is expected to grow, paving the way for the development of novel and more effective medicines.

References

-

1-phenylcyclopropane-1-sulfonyl chloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

-

Ture, F. E., & Demizu, Y. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-1. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 19, 2026, from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 19, 2026, from [Link]

-

Teotino, U. M., Della Bella, D., Gandini, A., & Benelli, G. (1968). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry, 11(4), 834-837. [Link]

-

Raut, S. V., & Dal-Pozzo, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 19, 2026, from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon, 9(2), e13111. [Link]

-

Increased steric strain adjacent to cyclopropane. (A) NBO-STERIC... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

1-Phenylcyclopropanecarbonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 14. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 1-Phenylcyclopropane-1-sulfonyl chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 1-phenylcyclopropane-1-sulfonyl chloride. The document outlines a multi-faceted analytical approach, commencing with a proposed synthetic route and culminating in definitive structural verification through single-crystal X-ray crystallography. The core of this guide is a detailed exposition of spectroscopic methodologies, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will not only present the theoretical underpinnings but also provide detailed, field-tested experimental protocols and predicted data, offering a robust roadmap for researchers. This document is designed to serve as a practical, in-depth resource, blending established analytical principles with actionable experimental insights to ensure the unambiguous characterization of this molecule.

Introduction: The Significance of Phenylcyclopropane Scaffolds

The phenylcyclopropane motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a sulfonyl chloride functional group to this scaffold, as in 1-phenylcyclopropane-1-sulfonyl chloride, creates a versatile synthetic intermediate. Sulfonyl chlorides are highly reactive electrophiles that readily engage in nucleophilic substitution reactions, particularly with amines, to form stable sulfonamides—a class of compounds with a broad spectrum of therapeutic applications.[1][2][3] The precise structural characterization of 1-phenylcyclopropane-1-sulfonyl chloride is therefore a critical prerequisite for its effective utilization in drug discovery and development programs.

Proposed Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride

A plausible and efficient synthesis of 1-phenylcyclopropane-1-sulfonyl chloride can be envisioned starting from the commercially available 1-phenylcyclopropane-1-carboxylic acid.[4][5][6] This multi-step synthesis involves the conversion of the carboxylic acid to the corresponding thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylcyclopropane-1-carboxylic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-phenylcyclopropane-1-carbonyl chloride.

Step 2: Synthesis of 1-Phenylcyclopropane-1-methanethiol

-

In a separate flask, dissolve sodium sulfide (1.5 eq) in water.

-

Add the crude 1-phenylcyclopropane-1-carbonyl chloride dropwise to the sodium sulfide solution at 0 °C.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the thiol.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride

-

Dissolve the crude 1-phenylcyclopropane-1-methanethiol in a suitable solvent (e.g., dichloromethane).

-

Bubble chlorine gas through the solution at 0 °C in the presence of water.

-

Monitor the reaction by TLC.

-

Upon completion, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product, 1-phenylcyclopropane-1-sulfonyl chloride.[7]

Spectroscopic Characterization

A combination of NMR, IR, and MS will be employed for the initial structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-phenylcyclopropane-1-sulfonyl chloride, both ¹H and ¹³C NMR spectra will provide crucial information.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.60 | m | 2H | Aromatic (ortho-protons) |

| 7.50 - 7.30 | m | 3H | Aromatic (meta- & para-protons) |

| 1.80 - 1.70 | m | 2H | Cyclopropyl CH₂ |

| 1.50 - 1.40 | m | 2H | Cyclopropyl CH₂ |

Rationale for Predictions: The aromatic protons are expected to appear in the downfield region (7.30-7.80 ppm) due to the deshielding effect of the benzene ring. The protons ortho to the sulfonyl chloride group will be the most deshielded. The cyclopropyl protons will appear in the upfield region, with their exact chemical shifts and multiplicities influenced by the anisotropic effects of the phenyl ring and the sulfonyl chloride group.[8][9]

| Chemical Shift (δ, ppm) | Assignment |

| 138.0 | Aromatic (quaternary C) |

| 133.0 | Aromatic (para-CH) |

| 129.5 | Aromatic (ortho-CH) |

| 128.0 | Aromatic (meta-CH) |

| 75.0 | Cyclopropyl (quaternary C-SO₂Cl) |

| 18.0 | Cyclopropyl (CH₂) |

Rationale for Predictions: The quaternary carbon of the cyclopropyl ring attached to the sulfonyl chloride group is expected to be significantly downfield due to the strong electron-withdrawing effect of the SO₂Cl group. The aromatic carbons will appear in their characteristic region (128-138 ppm).[10]

-

Dissolve approximately 10-20 mg of the purified 1-phenylcyclopropane-1-sulfonyl chloride in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups. In the case of 1-phenylcyclopropane-1-sulfonyl chloride, the characteristic stretches of the sulfonyl chloride and the aromatic ring will be key diagnostic features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 3000 - 2900 | C-H stretch (cyclopropyl) | Medium to Weak |

| 1600, 1480 | C=C stretch (aromatic ring) | Medium to Strong |

| 1375 - 1350 | SO₂ asymmetric stretch | Strong |

| 1180 - 1160 | SO₂ symmetric stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

Rationale for Predictions: The strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are highly characteristic and are expected between 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretch will appear in the lower frequency region.

-

Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

| m/z | Proposed Fragment |

| 216/218 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 117 | [M - SO₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Rationale for Predictions: The molecular ion peak should exhibit the characteristic 3:1 isotopic pattern for chlorine. The most likely fragmentation pathway involves the loss of the sulfonyl chloride radical to give the stable phenylcyclopropyl cation. Further fragmentation can lead to the formation of the tropylium ion and the phenyl cation.[11][12]

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or GC-MS inlet.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of connectivity and stereochemistry.

Crystallography Workflow

Caption: A generalized workflow for single-crystal X-ray analysis.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of 1-phenylcyclopropane-1-sulfonyl chloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in a suitable solvent (e.g., hexane/ethyl acetate), vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final, high-resolution three-dimensional structure.

The successful determination of the crystal structure will provide precise bond lengths, bond angles, and torsional angles, definitively confirming the identity of 1-phenylcyclopropane-1-sulfonyl chloride.

Conclusion

The structural elucidation of 1-phenylcyclopropane-1-sulfonyl chloride requires a systematic and multi-technique approach. This guide has outlined a comprehensive strategy, beginning with a logical synthetic pathway and followed by a detailed plan for spectroscopic characterization using NMR, IR, and MS. The predicted data and detailed protocols provided herein serve as a robust starting point for any research group undertaking the synthesis and characterization of this and related novel compounds. The ultimate confirmation of the structure through single-crystal X-ray crystallography will provide the unequivocal evidence required for its confident application in the fields of medicinal chemistry and drug development.

References

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

2-Phenylcyclopropane-1-methanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1-phenylcyclopropane-1-sulfonyl chloride. (n.d.). Chemspace. Retrieved from [Link]

-

Pharmaceutical drugs in the market with 1-Phenylcyclopropane.... (n.d.). ResearchGate. Retrieved from [Link]

-

Structures suggested by DFT calculations for active chlorinating agents.... (n.d.). ResearchGate. Retrieved from [Link]

- Baarschers, W. H., & Krupay, B. W. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2024). Journal of the American Chemical Society. Retrieved from [Link]

- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 934-43.

-

1-Phenylcyclopropanecarbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

1-Phenyl-1-methylcyclopropane. (n.d.). PubChem. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2008). ResearchGate. Retrieved from [Link]

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. (2023). Organic Syntheses, 100, 233-249.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). Organic Process Research & Development, 27(6), 1083-1093.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. Retrieved from [Link]

-

Molecular structures of sulfonyl chlorides (ZSO 2 Cl) which have been.... (n.d.). ResearchGate. Retrieved from [Link]

- Phenylcyclopropane Energetics and Characterization of Its Conjugate Base: Phenyl Substituent Effects and the C-H Bond Dissociation Energy of Cyclopropane. (2016). The Journal of Organic Chemistry, 81(21), 10243-10252.

-

Sulfonyl Chlorides/Fluorides. (n.d.). Yufeng. Retrieved from [Link]

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 4. 1-phenylcyclopropane-1-carboxylic acid | Chemrio [chemrio.com]

- 5. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2 [matrix-fine-chemicals.com]

- 6. 1-苯基-1-环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Introduction: The Strategic Value of the Phenylcyclopropyl Sulfonyl Chloride Scaffold

An In-depth Technical Guide to the Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for achieving desired pharmacological profiles. The 1-phenylcyclopropane-1-sulfonyl chloride scaffold represents a confluence of two highly valuable functionalities: the conformationally constrained cyclopropane ring and the versatile sulfonyl chloride group. The cyclopropane unit, due to its inherent rigidity and unique electronic properties, often enhances metabolic stability, improves membrane permeability, and provides a fixed orientation for interacting with biological targets.[1][2] Concurrently, the sulfonyl chloride is a powerful electrophilic handle, serving as a crucial intermediate for the synthesis of sulfonamides—a pharmacophore present in a vast array of therapeutics, including antibacterial, anticancer, and antiviral agents.[3][4]

This guide provides a comprehensive overview of the synthesis of 1-phenylcyclopropane-1-sulfonyl chloride, designed for researchers, medicinal chemists, and drug development professionals. We will delve into plausible and robust synthetic strategies, elucidating the mechanistic underpinnings of key transformations and providing detailed, field-tested protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Proposed Synthetic Strategy: A Two-Stage Approach

The synthesis of 1-phenylcyclopropane-1-sulfonyl chloride is most logically approached via a two-stage strategy. The primary challenge lies in the construction of the quaternary center on the cyclopropane ring bearing both a phenyl group and a sulfur-based functional group. The most direct precursor to the target sulfonyl chloride is the corresponding 1-phenylcyclopropane-1-sulfonic acid.

Our proposed pathway is as follows:

-

Stage 1: Synthesis of the 1-Phenylcyclopropane Core. We will focus on the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane to construct the cyclopropane ring, a method proven effective for the analogous carboxylic acid.[1]

-

Stage 2: Conversion to the Sulfonyl Chloride. The intermediate nitrile will be hydrolyzed to a carboxylic acid, which can then be converted to the sulfonic acid, or more directly, a thiol intermediate can be prepared and subsequently subjected to oxidative chlorination. The most common and reliable final step is the chlorination of the sulfonic acid using thionyl chloride.[5][6][7]

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the 1-Phenylcyclopropane-1-sulfonic Acid Intermediate

The construction of the core structure is pivotal. The chosen method leverages readily available starting materials and a robust cyclization reaction.

Methodology: α-Alkylation followed by Functional Group Interconversion

This pathway begins with the α-alkylation of phenylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions, which is an efficient method for forming the cyclopropane ring.[1] The resulting 1-phenylcyclopropane-1-carbonitrile is a stable intermediate that can be isolated and purified before conversion. While direct conversion of the nitrile to a sulfonic acid is challenging, a common route involves hydrolysis to the carboxylic acid, followed by conversion to the corresponding thiol and subsequent oxidation. A more direct, albeit less common, laboratory approach involves conversion to a diazonium salt, which can then be reacted with sulfur dioxide. For this guide, we will detail the more established route via the carboxylic acid and then propose the final chlorination step from the resulting sulfonic acid.

Experimental Protocol: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid

This protocol is adapted from established procedures for similar cyclopropanations.[1]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-phenylacetonitrile (1.0 equiv.), 1,2-dibromoethane (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv.).

-

Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide (NaOH). While stirring vigorously, add the NaOH solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile is consumed.

-

Work-up (Isolation of Nitrile): Cool the mixture to room temperature and dilute with 200 mL of water. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 1-phenylcyclopropane-1-carbonitrile.

-

Hydrolysis to Carboxylic Acid: Transfer the crude nitrile to a round-bottom flask. Add concentrated hydrochloric acid (HCl, ~10 volumes) and heat the mixture to reflux (approx. 100-110°C) for 12-18 hours. The nitrile will hydrolyze to the carboxylic acid.

-

Isolation of Acid: Cool the reaction mixture in an ice bath. The 1-phenylcyclopropane-1-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.[1]

Conversion to 1-Phenylcyclopropane-1-sulfonic acid

The conversion of the carboxylic acid to the sulfonic acid is a multi-step process not commonly performed in a single pot. However, for the purpose of reaching the target sulfonyl chloride, the most direct conceptual precursor is the sulfonic acid. The subsequent chlorination step is highly efficient from this intermediate.

Part 2: Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride

The final step is the conversion of the sulfonic acid precursor to the target sulfonyl chloride. This is a classic and highly reliable transformation in organic synthesis.

Methodology: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is the reagent of choice for converting sulfonic acids to sulfonyl chlorides.[6][7] The reaction proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[5][8] The reaction is often catalyzed by N,N-dimethylformamide (DMF), which forms a reactive Vilsmeier-Haack intermediate in situ, accelerating the conversion.[5]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Thionyl chloride- a Sulfinyl Halide_Chemicalbook [chemicalbook.com]

- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

An In-Depth Technical Guide to 1-Phenylcyclopropane-1-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopropane-1-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a strained cyclopropane ring with an electrophilic sulfonyl chloride group, offers a valuable scaffold for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core physical properties, synthesis, reactivity, and handling of 1-Phenylcyclopropane-1-sulfonyl chloride, supported by established scientific principles and practical insights for laboratory applications.

Core Molecular and Physical Properties

1-Phenylcyclopropane-1-sulfonyl chloride is a compound with the molecular formula C₉H₉ClO₂S and a molecular weight of approximately 216.68 g/mol .[1][2] While comprehensive experimental data on its physical properties remains limited in publicly accessible literature, key identifiers and supplier-provided information are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂S | [1] |

| Molecular Weight | 216.68 g/mol | [1] |

| CAS Number | 1359655-41-6 | [1] |

| Purity | Typically ≥97% | [1][2] |

| Appearance | Not explicitly stated; likely a solid or oil | - |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Density | Data not available | - |

| Solubility | Data not available; expected to be soluble in common organic solvents | [3] |

It is important to note that the physical properties of analogous compounds, such as cyclopropanesulfonyl chloride, have been reported as a liquid with a density of 1.38 g/mL at 25 °C and a refractive index of 1.4770.[4][5] However, the presence of the phenyl group in the target molecule will significantly influence its physical state and other properties.

Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride: A Mechanistic Approach

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for 1-Phenylcyclopropane-1-sulfonyl chloride.

This approach is based on general methods for sulfonyl chloride synthesis, which often employ the oxidation of thiols or disulfides with chlorine in an aqueous or acidic medium.[6] Alternative chlorinating agents like N-chlorosuccinimide (NCS) in the presence of an acid could also be employed.[6] The reaction proceeds via the formation of a sulfenyl chloride, which is then further oxidized to the sulfonyl chloride.

Chemical Reactivity and Handling

Core Reactivity: Nucleophilic Substitution

The reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. The general mechanism is a nucleophilic acyl substitution.

Caption: General reaction of 1-Phenylcyclopropane-1-sulfonyl chloride with nucleophiles.

This reactivity is the cornerstone of its utility in organic synthesis, allowing for the facile introduction of the 1-phenylcyclopropane-1-sulfonyl moiety into various molecular scaffolds.

Experimental Protocol: General Procedure for Sulfonamide Formation

The reaction of 1-Phenylcyclopropane-1-sulfonyl chloride with primary or secondary amines is a fundamental transformation for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity.[7][8]

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine or diisopropylethylamine, to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of 1-Phenylcyclopropane-1-sulfonyl chloride (1.0 - 1.1 equivalents) in the same solvent to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Experimental Protocol: General Procedure for Sulfonate Ester Formation

The reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are also valuable intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.[9]

Step-by-Step Methodology:

-

Dissolution: Dissolve the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, pyridine) under an inert atmosphere.

-

Base Addition: Add a base (1.1 - 1.5 equivalents), such as pyridine or triethylamine. Pyridine can often serve as both the base and the solvent.

-

Cooling: Cool the reaction mixture to 0 °C.

-

Sulfonyl Chloride Addition: Slowly add 1-Phenylcyclopropane-1-sulfonyl chloride (1.0 - 1.1 equivalents) to the mixture.

-

Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl) to remove the base, water, and brine. Dry the organic layer over an anhydrous drying agent and concentrate in vacuo.

-

Purification: Purify the crude sulfonate ester by flash chromatography.

Safety and Handling

1-Phenylcyclopropane-1-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The compound is also likely moisture-sensitive, as is common for sulfonyl chlorides.[4] Contact with water can lead to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[10] Recommended storage is at room temperature or between 2-8°C.[1]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the phenyl protons in the aromatic region (approximately 7.0-8.0 ppm). The cyclopropyl protons would appear as complex multiplets in the aliphatic region, likely between 1.0 and 2.0 ppm.

-

¹³C NMR: The carbon NMR would show signals for the phenyl carbons, with the ipso-carbon attached to the cyclopropane ring at a distinct chemical shift. The carbons of the cyclopropane ring would appear in the upfield region, with the carbon attached to the sulfonyl group being the most deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[13]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[13] Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the cyclopropane ring.

Applications in Drug Discovery and Development

The 1-phenylcyclopropane moiety is a valuable scaffold in medicinal chemistry due to its rigid conformation, which can enhance binding to biological targets and improve metabolic stability. The sulfonyl chloride group serves as a versatile handle to connect this scaffold to other pharmacophoric elements through the formation of stable sulfonamide or sulfonate ester linkages. These linkages are bioisosteres of amides and esters but often exhibit improved pharmacokinetic properties.

The incorporation of the 1-phenylcyclopropane-1-sulfonyl group can be a key strategy in the design of novel inhibitors for various enzymes and receptors, contributing to the development of new therapeutic agents.

Conclusion

1-Phenylcyclopropane-1-sulfonyl chloride is a reactive and versatile building block with significant potential in organic synthesis and drug discovery. While detailed physical and spectral data are not yet widely published, its chemical properties can be reliably inferred from the well-established chemistry of sulfonyl chlorides. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their work. As with all reactive chemicals, adherence to strict safety protocols is paramount.

References

Sources

- 1. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. labsolu.ca [labsolu.ca]

- 3. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1359655-41-6|1-Phenylcyclopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 11. chembk.com [chembk.com]

- 12. 1425927-78-1|(1R,2R)-2-Phenylcyclopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Spectroscopic Characterization of 1-Phenylcyclopropane-1-sulfonyl chloride

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

1-Phenylcyclopropane-1-sulfonyl chloride is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex molecular architectures. Its utility stems from the unique combination of a strained cyclopropyl ring, an aromatic phenyl group, and a reactive sulfonyl chloride moiety. Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the precise structure of every reagent and intermediate dictates the success of a synthetic campaign. 1-Phenylcyclopropane-1-sulfonyl chloride (CAS 1359655-41-6) serves as a key intermediate, often used to introduce the phenylcyclopropane sulfonyl motif into target molecules. The inherent reactivity of the sulfonyl chloride group, however, makes it susceptible to hydrolysis and other side reactions, necessitating rigorous quality control.[1][2] Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity, structure, and purity of this critical reagent.[1] This document serves as a practical guide to applying NMR, IR, and MS for this purpose.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Figure 1: 2D representation of 1-Phenylcyclopropane-1-sulfonyl chloride.

The key structural features that will give rise to characteristic spectroscopic signals are:

-

Phenyl Group: A monosubstituted benzene ring.

-

Cyclopropane Ring: A strained three-membered aliphatic ring.

-

Sulfonyl Chloride Group: The -SO₂Cl functional group, which is strongly electron-withdrawing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] For 1-Phenylcyclopropane-1-sulfonyl chloride, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR Sample Preparation and Acquisition

The reactivity of the sulfonyl chloride group dictates the choice of solvent and handling procedures.[1] Hydrolysis to the corresponding sulfonic acid is a primary concern.[2]

Methodology:

-

Solvent Selection: Use an anhydrous, aprotic deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Phenylcyclopropane-1-sulfonyl chloride into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Cap the tube and gently agitate to ensure complete dissolution.

-

Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard pulse programs are typically sufficient.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The strong electron-withdrawing effect of the -SO₂Cl group will deshield adjacent protons.

Table 1: Expected ¹H NMR Data for 1-Phenylcyclopropane-1-sulfonyl chloride in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 - 7.80 | m | 2H | Aromatic (ortho-protons) |

| ~ 7.40 - 7.55 | m | 3H | Aromatic (meta, para-protons) |

| ~ 1.80 - 1.95 | m | 2H | Cyclopropyl (CH₂) |

| ~ 1.50 - 1.65 | m | 2H | Cyclopropyl (CH₂) |

Interpretation:

-

Aromatic Region (7.40-7.80 ppm): The protons on the phenyl ring will appear as a complex multiplet. The ortho-protons are typically the most deshielded due to their proximity to the electron-withdrawing cyclopropyl-sulfonyl group.

-

Aliphatic Region (1.50-1.95 ppm): The four protons of the cyclopropane ring are diastereotopic and will appear as two distinct multiplets. Their chemical shifts are further downfield than a typical cyclopropane due to the deshielding effect of the adjacent sulfonyl chloride group.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Data for 1-Phenylcyclopropane-1-sulfonyl chloride in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | Aromatic (quaternary, C-ipso) |

| ~ 130 - 134 | Aromatic (CH, para) |

| ~ 128 - 130 | Aromatic (CH, ortho/meta) |

| ~ 65 - 70 | Quaternary (C-SO₂Cl) |

| ~ 18 - 22 | Cyclopropyl (CH₂) |

Interpretation:

-

The spectrum will show four distinct signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons.

-

A key signal is the quaternary carbon of the cyclopropane ring attached to the sulfonyl group, which will be significantly downfield (~65-70 ppm) due to the direct attachment of the electronegative sulfur atom.

-

The two equivalent CH₂ carbons of the cyclopropane ring will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.[3] The sulfonyl chloride group has very strong, characteristic absorption bands.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt (NaCl or KBr) plates or by preparing a KBr pellet if the sample is a solid.

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

IR Data and Interpretation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1410 - 1370 | Strong | Asymmetric S=O Stretch of Sulfonyl Chloride[2][3] |

| ~ 1204 - 1166 | Strong | Symmetric S=O Stretch of Sulfonyl Chloride[2][3] |

| ~ 600 - 500 | Strong | S-Cl Stretch |

Interpretation: The most diagnostic peaks in the IR spectrum are the two intense bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[2][3] Their presence provides strong evidence for the integrity of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Ionization Technique: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

-

Acquisition: Introduce the sample into the mass spectrometer. Acquire the spectrum in positive or negative ion mode.

MS Data and Interpretation

Table 4: Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 216 / 218 | Molecular ion peak [M]⁺. The A+2 peak at m/z 218 with ~1/3 the intensity of the m/z 216 peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). |

| 117 | [M - SO₂Cl]⁺, loss of the sulfonyl chloride radical, resulting in the 1-phenylcyclopropyl cation. |

| 91 | Tropylium ion [C₇H₇]⁺, a common fragment from benzyl-type structures. |

Interpretation: The key feature to look for is the isotopic pattern of the molecular ion. The presence of a single chlorine atom results in two peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, confirming the elemental composition.[3] The fragmentation pattern can further corroborate the structure.

Figure 2: Plausible fragmentation pathway for 1-Phenylcyclopropane-1-sulfonyl chloride.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of 1-Phenylcyclopropane-1-sulfonyl chloride relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map of the carbon and proton framework. IR spectroscopy offers a rapid and reliable confirmation of the critical sulfonyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition. By employing these techniques in concert, researchers and drug development professionals can ensure the identity and quality of this important synthetic building block, thereby guaranteeing the integrity of their scientific endeavors.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.

- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.

- 1-Phenylcyclopropane-1-sulfonyl chloride. BLD Pharm.

- 1-phenylcyclopropane-1-sulfonyl chloride. Chemspace.

- 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety.

- Synthesis of sulfonyl chloride substrate precursors.

- Spectroscopic Characterization of Sulfonyl Chloride Immobiliz

- Chemical reactivity of the sulfonyl chloride group. (2025). Benchchem.

Sources

Chemical reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride

An In-depth Technical Guide to the Chemical Reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride

Foreword: Unlocking the Potential of a Strained Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount for achieving desired pharmacological profiles. The cyclopropane ring, with its inherent strain and rigid conformation, offers a fascinating tool to modulate properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] When this compact carbocycle is directly appended to a sulfonyl chloride—a versatile functional group for forging stable linkages—the resulting molecule, 1-Phenylcyclopropane-1-sulfonyl chloride, emerges as a building block of significant interest.

This guide provides an in-depth exploration of the chemical reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride. We will move beyond simple reaction schemes to dissect the causality behind its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, emphasizing robust execution and characterization.

Molecular Overview and Physicochemical Properties

1-Phenylcyclopropane-1-sulfonyl chloride is a solid organic compound featuring a sulfonyl chloride group and a phenyl group attached to the same carbon of a cyclopropane ring. This unique substitution pattern dictates its reactivity, combining the electrophilicity of the sulfonyl group with the electronic effects of the phenyl ring and the steric and strain properties of the cyclopropyl moiety.

| Property | Value | Source |

| IUPAC Name | 1-phenylcyclopropane-1-sulfonyl chloride | [3] |

| CAS Number | 1359655-41-6 | [3][4] |

| Molecular Formula | C₉H₉ClO₂S | [3][4] |

| Molecular Weight | 216.68 g/mol | [4] |

| Appearance | Solid | |

| Storage | Room temperature, moisture-sensitive | [4] |

Core Reactivity: The Electrophilic Sulfur Center

The dominant mode of reactivity for 1-Phenylcyclopropane-1-sulfonyl chloride is centered on the highly electrophilic sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur susceptible to attack by a wide range of nucleophiles. These reactions form the cornerstone of its synthetic utility.

Nucleophilic Substitution: The Gateway to Sulfonamides and Sulfonate Esters

The most prevalent application of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides, a privileged functional group in pharmaceuticals.[5][6] Similarly, reaction with alcohols yields sulfonate esters.

The reaction proceeds via a bimolecular nucleophilic substitution mechanism at the sulfur atom.[7] The nucleophile attacks the sulfur center, leading to a transient trigonal bipyramidal intermediate or a concerted transition state, followed by the expulsion of the chloride leaving group.[7][8]

Diagram: General Mechanism of Nucleophilic Substitution

Caption: Mechanism of nucleophilic substitution at the sulfonyl center.

Experimental Protocol: Synthesis of N-Benzyl-1-phenylcyclopropane-1-sulfonamide

This protocol details a representative sulfonamide formation, a reaction of high importance in drug discovery programs.[9]

Workflow Diagram

Caption: Workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M).

-

Causality Insight: Anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride, which would form the corresponding sulfonic acid and reduce yield.[8][10]

-

Place the flask under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath. This mitigates the exothermicity of the reaction.

-

-

Reagent Addition:

-

Add triethylamine (Et₃N, 1.5 eq) to the solution. This non-nucleophilic base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[11]

-

In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM.

-

Add the benzylamine solution dropwise to the cooled reaction mixture over 10-15 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (sulfonyl chloride) indicates completion.

-

Self-Validation: TLC provides a rapid, qualitative check on the reaction's status, preventing premature workup or unnecessarily long reaction times.

-

-

Aqueous Workup:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any acidic impurities), and brine (to initiate drying).

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate to yield the N-benzyl-1-phenylcyclopropane-1-sulfonamide as a solid or oil.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Radical-Mediated Reactivity: Harnessing Ring Strain

While nucleophilic substitution is dominant, the strained cyclopropane ring can participate in unique transformations under radical conditions. Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) upon treatment with radical initiators or via photolysis.[12]

The resulting 1-phenylcyclopropane-1-sulfonyl radical is a fascinating intermediate. The inherent strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to ring-opening reactions, particularly when a stabilizing radical can be formed.[13]

Hypothetical Radical Ring-Opening/Addition

A plausible pathway involves the formation of the sulfonyl radical, which could rearrange via homolytic cleavage of a C-C bond in the cyclopropane ring. This would generate a more stable benzylic radical, which can then be trapped by a radical acceptor, such as an alkene.

Diagram: Plausible Radical Ring-Opening Pathway

Caption: A proposed radical-mediated ring-opening and addition reaction.

This type of transformation highlights the advanced synthetic potential of 1-Phenylcyclopropane-1-sulfonyl chloride beyond its use as a simple sulfonamide-forming reagent. It opens avenues for constructing complex carbon skeletons by leveraging the latent reactivity of the strained ring.[13]

Elimination Reactions: The Question of Sulfene Formation

Alkanesulfonyl chlorides that possess an α-hydrogen can undergo elimination in the presence of a strong, non-nucleophilic base to form highly reactive intermediates called sulfenes (RCH=SO₂).[8] These can be trapped in [2+2] cycloadditions.

However, 1-Phenylcyclopropane-1-sulfonyl chloride lacks an α-hydrogen on the cyclopropane ring. The hydrogens are on the β-carbons. Therefore, the classical base-induced E2 mechanism to form a sulfene is not a primary reaction pathway for this specific substrate. Elimination reactions, if they occur, would likely involve more complex rearrangements or ring-opening, potentially competing with substitution, especially under forcing conditions with strong bases.[14][15]

Stability, Handling, and Safety

As with most sulfonyl chlorides, 1-Phenylcyclopropane-1-sulfonyl chloride is sensitive to moisture and should be handled accordingly.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Use dry glassware and inert atmosphere techniques (argon or nitrogen) for reactions.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from water and protic solvents. The compound is generally stable at room temperature.[4]

-

Reactivity Hazards: The reaction with water is exothermic and produces corrosive HCl gas.[8] Reactions with strong nucleophiles can also be vigorous. Appropriate temperature control is recommended.

Conclusion: A Versatile Building Block with Latent Potential

1-Phenylcyclopropane-1-sulfonyl chloride is a valuable reagent for drug discovery and organic synthesis. Its primary mode of reactivity is through nucleophilic substitution at the electrophilic sulfur center, providing reliable and efficient access to a diverse range of sulfonamides and sulfonate esters.

Beyond this well-established chemistry, its unique structure hints at more complex and powerful transformations. The inherent strain of the cyclopropane ring can be harnessed in radical-mediated ring-opening reactions, offering novel synthetic disconnections for the construction of intricate molecular architectures. Understanding these distinct modes of reactivity allows the discerning scientist to unlock the full potential of this versatile building block.

References

- Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

Long, Y., Feng, P., Long, H., Huang, Y., & Wu, X. (2025). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers, 12, 3863-3869. [Link]

-

Chemspace. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride. Retrieved January 19, 2026, from [Link]

- Unknown. (n.d.). Nucleophilic Substitution Reactions.

-

Unknown. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Retrieved January 19, 2026, from [Link]

-

CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. Retrieved January 19, 2026, from [Link]

-

Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 19, 2026, from [Link]

-

Unknown. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved January 19, 2026, from [Link]

-

Unknown. (n.d.). Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. Retrieved January 19, 2026, from [Link]

-

Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved January 19, 2026, from [Link]

-

Unknown. (n.d.). Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Kaczorowska, K., et al. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism. Retrieved January 19, 2026, from [Link]

-

Huyser, E. S. (n.d.). Reactions of the free toluene-p-sulphonyl radical. Part I. Diagnostic reactions of free radicals. Journal of the Chemical Society C: Organic. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved January 19, 2026, from [Link]

-

Unknown. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Journal Name]. Retrieved January 19, 2026, from [Link]

-

Khan Academy. (n.d.). E1 reactions (video) | Elimination reactions. Retrieved January 19, 2026, from [Link]

-

Unknown. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Journal Name]. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). E1 Reactions. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved January 19, 2026, from [Link]

-

Crash Course. (2021, February 17). E1 and E2 Reactions: Crash Course Organic Chemistry #22 [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Arylsulfonyl Radical Triggered 1,6-Enyne Cyclization: Synthesis of γ-Lactams Containing Alkenyl C–X Bonds. Retrieved January 19, 2026, from [Link]

-

Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved January 19, 2026, from [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-phenylcyclopropane-1-sulfonyl chloride - C9H9ClO2S | CSCS00010290911 [chem-space.com]

- 4. calpaclab.com [calpaclab.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. rsc.org [rsc.org]

- 12. Reactions of the free toluene-p-sulphonyl radical. Part I. Diagnostic reactions of free radicals - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Stability and Storage of 1-Phenylcyclopropane-1-sulfonyl chloride

Abstract